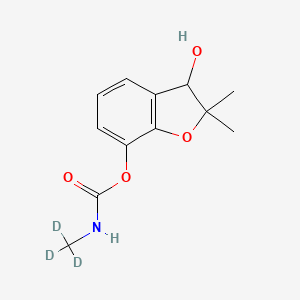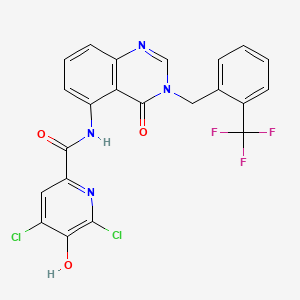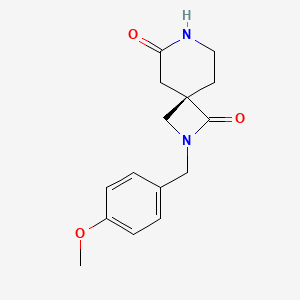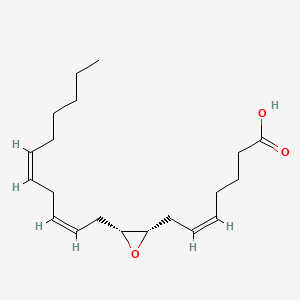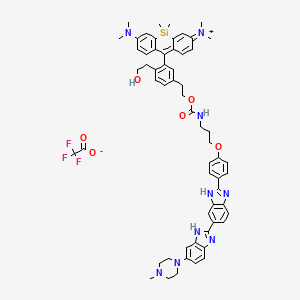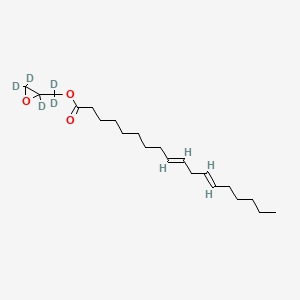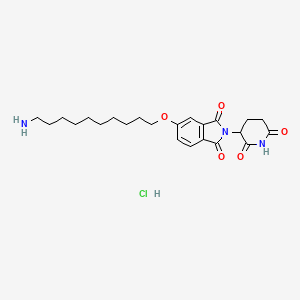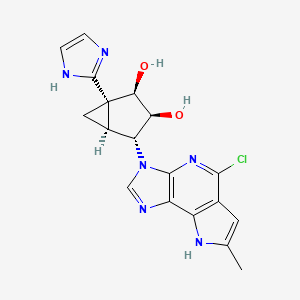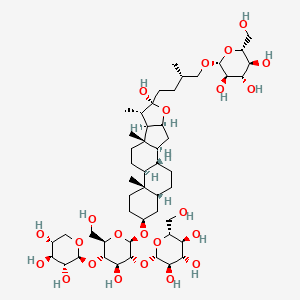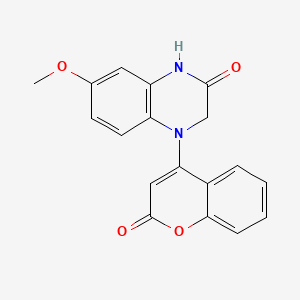
7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a methoxy group, a chromenyl group, and a quinoxalinone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one typically involves multi-step reactions. One common method includes the condensation of 7-methoxy-2-oxo-2H-chromene-4-carbaldehyde with benzoylglycine derivatives . The reaction conditions often require the use of solvents like acetone and catalysts such as anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to scale up the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or chromenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: Used as a fluorescent probe for detecting various substances.
Biology: Investigated for its potential antiestrogenic and cytotoxic activities against cancer cell lines.
Medicine: Explored for its anti-HIV, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit aromatase activity, leading to reduced estrogen levels, which is beneficial in treating hormone-dependent cancers . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-4-coumarinylacetic acid N-succinimidyl ester: Used as a fluorescent label for peptides.
7-Methoxy-4-methyl-2H-chromen-2-one: Known for its strong fluorescence and used in optical applications.
7-Methoxy-4-oxo-4H-chromen-3-ylacetic acid: Commonly used as a fluorescent probe in biological research.
Uniqueness
7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one stands out due to its unique combination of a methoxy group, a chromenyl group, and a quinoxalinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Eigenschaften
Molekularformel |
C18H14N2O4 |
|---|---|
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
7-methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C18H14N2O4/c1-23-11-6-7-14-13(8-11)19-17(21)10-20(14)15-9-18(22)24-16-5-3-2-4-12(15)16/h2-9H,10H2,1H3,(H,19,21) |
InChI-Schlüssel |
BCTPDOHCHRDKSE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(CC(=O)N2)C3=CC(=O)OC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine](/img/structure/B12374584.png)
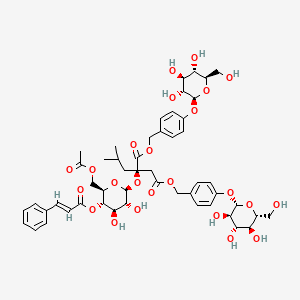
![[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12374601.png)
